molecular formula C12H12BrN5S B7371061 N-[(5-bromothiophen-3-yl)methyl]-9-ethylpurin-6-amine

N-[(5-bromothiophen-3-yl)methyl]-9-ethylpurin-6-amine

Cat. No.: B7371061
M. Wt: 338.23 g/mol
InChI Key: PKQMYSWQRUWJBT-UHFFFAOYSA-N
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Description

N-[(5-bromothiophen-3-yl)methyl]-9-ethylpurin-6-amine is an organic compound that combines a brominated thiophene ring with a purine derivative

Properties

IUPAC Name

N-[(5-bromothiophen-3-yl)methyl]-9-ethylpurin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrN5S/c1-2-18-7-17-10-11(15-6-16-12(10)18)14-4-8-3-9(13)19-5-8/h3,5-7H,2,4H2,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKQMYSWQRUWJBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NC2=C(N=CN=C21)NCC3=CSC(=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-bromothiophen-3-yl)methyl]-9-ethylpurin-6-amine typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl or vinyl boronic acid and an aryl or vinyl halide . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs.

Chemical Reactions Analysis

Types of Reactions

N-[(5-bromothiophen-3-yl)methyl]-9-ethylpurin-6-amine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromine atom can be reduced to form a hydrogen-substituted thiophene.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiolate.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydrogen-substituted thiophene derivatives.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(5-bromothiophen-3-yl)methyl]-9-ethylpurin-6-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as an anticancer or antiviral agent.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[(5-bromothiophen-3-yl)methyl]-9-ethylpurin-6-amine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The brominated thiophene ring and purine moiety can interact with biological macromolecules, potentially inhibiting their function or altering their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(5-bromothiophen-3-yl)methyl]-9-ethylpurin-6-amine is unique due to its combination of a brominated thiophene ring and a purine derivative. This unique structure provides distinct chemical and biological properties, making it valuable for various research applications.

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